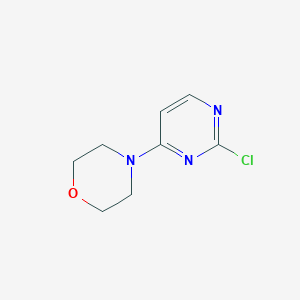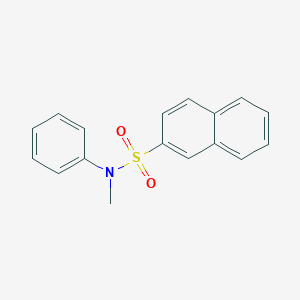
2-(Methoxycarbonyl)benzoic acid
概要
説明
モノメチルフタレートは、メチル水素フタレートとしても知られており、分子式がC₉H₈O₄である有機化合物です。これはフタル酸のモノエステルであり、さまざまな産業用途で可塑剤として一般的に使用されています。 モノメチルフタレートは、プラスチック、パーソナルケア製品、その他の消費財の製造で広く使用されているフタル酸エステルの代謝産物です .
準備方法
モノメチルフタレートは、無水フタル酸とメタノールのエステル化によって合成できます。この反応は通常、硫酸などの酸触媒を使用して、エステル結合の形成を促進します。 反応条件には、混合物を約60〜70℃に加熱し、完全な変換が完了するまで数時間維持することが含まれます .
工業生産では、モノメチルフタレートは、他のフタル酸エステルの製造中に副産物として生成されることがよくあります。 このプロセスは、ジメチルフタレートまたはその他のジエステルの部分的な加水分解と、モノメチルエステルを単離するための精製を含みます .
化学反応の分析
モノメチルフタレートは、次のようなさまざまな化学反応を起こします。
加水分解: 水と酸または塩基触媒の存在下で、モノメチルフタレートは加水分解してフタル酸とメタノールを生成することができます。
酸化: モノメチルフタレートは、過マンガン酸カリウムまたはクロム酸などの強力な酸化剤を使用して、フタル酸に酸化することができます。
還元: モノメチルフタレートの還元は、加水分解と同様ですが、異なる条件下で、フタル酸とメタノールを生じさせることができます。
科学研究への応用
モノメチルフタレートには、いくつかの科学研究への応用があります。
科学的研究の応用
Monomethyl phthalate has several scientific research applications:
Environmental Studies: Monomethyl phthalate is studied for its biodegradation pathways and environmental impact, particularly its role as an endocrine disruptor and its persistence in various environmental media.
Industrial Applications: It is used as a plasticizer in the production of flexible plastics, coatings, and personal care products.
作用機序
モノメチルフタレートは、主に内分泌かく乱物質としての役割を果たすことで影響を与えます。ホルモンの合成、輸送、代謝を妨げ、内分泌系の乱れにつながります。モノメチルフタレートは、さまざまな組織の核内受容体に結合することができ、遺伝子の発現と細胞機能に影響を与えます。 このメカニズムは、特に生殖健康と神経発達プロセスへの影響において関連しています .
類似化合物との比較
モノメチルフタレートは、モノブチルフタレート、モノエチルフタレート、モノベンジルフタレートなどの他のフタル酸モノエステルに似ています。これらの化合物は、類似の化学構造と特性を共有していますが、アルキル鎖の長さと特定の用途が異なります。 モノメチルフタレートは、比較的単純な構造と、可塑剤および分析標準としての広範な用途で独特です .
類似化合物
- モノブチルフタレート
- モノエチルフタレート
- モノベンジルフタレート
モノメチルフタレートは、分析化学における特定の用途と、環境および毒性学研究における代謝産物としての役割で際立っています。
特性
IUPAC Name |
2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSWIPFHMKRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040001 | |
| Record name | Monomethyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monomethyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4376-18-5 | |
| Record name | Monomethyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOMETHYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monomethyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monomethyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 84 °C | |
| Record name | Monomethyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?
A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]
Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?
A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]
Q3: How do these structural features impact the crystal packing in the solid state?
A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)








